Mueggelone
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Overview
Description
Mueggelone is a natural product found in Aphanizomenon and Aphanizomenon flos-aquae with data available.
Scientific Research Applications
Synthesis and Bioactivity
Mueggelone has garnered interest in the scientific community due to its unique properties, especially as an inhibitor of fish development. Researchers have focused on the synthesis of this compound, exploring various stereoisomers and determining their absolute configurations. Notably, Motoyoshi, Ishigami, and Kitahara (2001) achieved the first total synthesis of all possible stereoisomers of this compound, finding the absolute configuration to be 9R, 12S, 13S. This work laid the foundation for further exploration of this compound's properties and potential applications (Motoyoshi, Ishigami, & Kitahara, 2001). Additionally, Yadav et al. (2008) described an efficient stereoselective synthesis of (+)-mueggelone, emphasizing its role as a novel inhibitor of fish development (Yadav, Somaiah, Ravindar, & Chandraiah, 2008).
Synthetic Studies and Bioactivities of Related Compounds
Ishigami (2009) conducted a comprehensive review of synthetic approaches to natural 10-membered lactones, including this compound, microcarpalide, and Sch 642305. These compounds have demonstrated intriguing and potent activities, such as fish development inhibition (this compound), microfilament disruption (microcarpalide), and bacterial DNA primase inhibition (Sch 642305) (Ishigami, 2009). This highlights the diverse potential applications of this compound and related compounds in various biological contexts.
Nanogels and Drug Delivery Platforms
While not directly related to this compound, research on nanogels and drug delivery systems provides insight into the types of vehicles that could be potentially used for delivering this compound-based treatments. Nanogels offer a stable and controlled environment for encapsulating and releasing drug molecules, including those with hydrophobic properties like this compound. Studies by Ryu et al. (2010) and Wang et al. (2009) delve into the design of nanogels and hydrogels for smart drug delivery systems, emphasizing their stability, pH sensitivity, and potential in controlled drug release (Ryu et al., 2010); (Wang et al., 2009).
properties
Molecular Formula |
C18H28O3 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
10-[(E)-2-[(2S,3S)-3-[(Z)-pent-2-enyl]oxiran-2-yl]ethenyl]oxecan-2-one |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-11-16-17(21-16)14-13-15-10-8-5-4-6-9-12-18(19)20-15/h3,7,13-17H,2,4-6,8-12H2,1H3/b7-3-,14-13+/t15?,16-,17-/m0/s1 |
InChI Key |
NQKZDMRQSOUOJH-RMOHKNCISA-N |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@@H](O1)/C=C/C2CCCCCCCC(=O)O2 |
Canonical SMILES |
CCC=CCC1C(O1)C=CC2CCCCCCCC(=O)O2 |
synonyms |
mueggelone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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